molecular formula C18H17ClF6N4O2 B2981249 (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189479-42-2

(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2981249
CAS No.: 1189479-42-2
M. Wt: 470.8
InChI Key: DFJCAYPZEJEHLW-UHFFFAOYSA-N
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Description

The compound (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule known for its various applications in scientific research and industry. The presence of trifluoromethyl and piperazine groups in its structure indicates potential pharmaceutical uses, given the frequent occurrence of these groups in bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic synthesis. Key steps may include the formation of the methanone core followed by substitution reactions to introduce the trifluoromethyl groups and methoxypyridazinyl moiety. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Large-scale production might utilize flow chemistry techniques, which enable continuous synthesis with better control over reaction parameters. This approach minimizes waste and maximizes efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of reactions, including:

  • Oxidation

  • Reduction

  • Nucleophilic substitution

Common Reagents and Conditions: Reagents like sodium borohydride or lithium aluminum hydride might be used for reductions, while strong acids or bases could facilitate substitutions. Reaction conditions vary, but typically include precise temperature control and the use of solvents like dichloromethane or ethanol.

Major Products: Depending on the reagents and conditions, the products can vary. For instance, reduction might lead to the formation of alcohols or amines, while substitution could yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In organic chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.

Biology: It could serve as a ligand in biochemical assays, helping to identify the binding properties and affinities of receptors or enzymes.

Medicine: Given its structural similarities to known pharmaceuticals, it might be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It could be used in material science for the development of specialized coatings or as a component in advanced polymers.

Mechanism of Action

Effects and Molecular Targets: The compound may interact with various molecular targets, such as G-protein-coupled receptors or enzymes, modulating their activity. The presence of the piperazine ring suggests potential activity in the central nervous system, possibly affecting neurotransmitter pathways.

Pathways Involved: Mechanistic studies might reveal interactions with specific signal transduction pathways, influencing cellular responses like proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison and Uniqueness: When compared to similar compounds, such as those with single trifluoromethyl groups or different aromatic substituents, (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride may exhibit unique properties, such as enhanced stability or increased potency.

List of Similar Compounds:

  • (3,5-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone

  • (3,5-Bis(trifluoromethyl)phenyl)(4-(4-methylpiperazin-1-yl)piperazin-1-yl)methanone

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N4O2.ClH/c1-30-15-3-2-14(25-26-15)27-4-6-28(7-5-27)16(29)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24;/h2-3,8-10H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJCAYPZEJEHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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